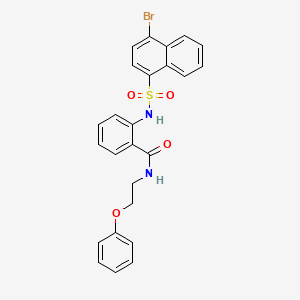![molecular formula C21H26BrNO5 B4310054 2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B4310054.png)
2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide
Overview
Description
2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide is an organic compound with the molecular formula C21H26BrNO5 This compound is characterized by the presence of bromine, methoxy groups, and a pentyloxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide typically involves multiple steps. One common method includes the bromination of 3,4,5-trimethoxybenzoic acid, followed by the formation of the corresponding acid chloride. This intermediate is then reacted with 4-(pentyloxy)aniline to yield the final benzamide product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3,4,5-trimethoxy-N-(4-(2-pyrimidinylamino)sulfonyl)phenylbenzamide
- 3,4,5-trimethoxy-N-(4-(pentyloxy)phenyl)benzamide
- 2-chloro-3,4,5-trimethoxy-N-(4-(pentyloxy)phenyl)benzamide
Uniqueness
2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, enhancing its versatility in synthetic applications. Additionally, the combination of methoxy and pentyloxy groups contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(4-pentoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO5/c1-5-6-7-12-28-15-10-8-14(9-11-15)23-21(24)16-13-17(25-2)19(26-3)20(27-4)18(16)22/h8-11,13H,5-7,12H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKLCVOQHXMXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-FLUOROPHENOXY)ETHYL]-N-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINE](/img/structure/B4309977.png)

![7-nitro-N-[4-(octyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4310019.png)
![N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4310027.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4310030.png)
![4-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-METHOXYPHENYL)-5-ISOXAZOLONE](/img/structure/B4310034.png)
![4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4310043.png)
![4-[({5-[(1-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4310048.png)
![1-naphthalen-1-yl-3-[2-(pentafluorophenoxy)ethyl]urea](/img/structure/B4310057.png)
![N-(4-methoxybenzyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4310058.png)
![2-(3-chloro-4-methylphenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4310066.png)
![ETHYL 4-(4-METHOXYPHENYL)-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4310070.png)
![4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B4310072.png)
![N-ALLYL-6-BROMO-2-OXOHEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-7-CARBOXAMIDE](/img/structure/B4310079.png)
